molecular formula C16H25N3O9 B12864038 (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((5-(1-hydroxy-4-(methyl(nitroso)amino)butyl)pyridin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid

(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((5-(1-hydroxy-4-(methyl(nitroso)amino)butyl)pyridin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B12864038
M. Wt: 403.38 g/mol
InChI Key: DVDLUTUUPUIHJW-FIUVVILRSA-N
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Description

(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((5-(1-hydroxy-4-(methyl(nitroso)amino)butyl)pyridin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including hydroxyl, carboxylic acid, and nitroso groups, which contribute to its reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((5-(1-hydroxy-4-(methyl(nitroso)amino)butyl)pyridin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid can be achieved through multi-step organic synthesis. The process typically involves the following steps:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate precursors.

    Introduction of the butyl side chain: This step may involve alkylation reactions.

    Addition of the nitroso group: This can be done through nitrosation reactions using nitrosating agents.

    Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions.

    Introduction of hydroxyl groups: This step may involve hydroxylation reactions using oxidizing agents.

    Formation of the carboxylic acid group: This can be done through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((5-(1-hydroxy-4-(methyl(nitroso)amino)butyl)pyridin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Amines.

    Substitution products: Halides, ethers.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.

Biology

In biological research, this compound may be used to study the effects of nitroso groups on biological systems.

Medicine

Industry

In industrial applications, this compound could be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of

Properties

Molecular Formula

C16H25N3O9

Molecular Weight

403.38 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-[1-hydroxy-4-[methyl(nitroso)amino]butyl]-2H-pyridin-1-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C16H25N3O9/c1-18(17-26)6-3-5-10(20)9-4-2-7-19(8-9)28-16-13(23)11(21)12(22)14(27-16)15(24)25/h2,4,8,10-14,16,20-23H,3,5-7H2,1H3,(H,24,25)/t10?,11-,12-,13+,14-,16-/m0/s1

InChI Key

DVDLUTUUPUIHJW-FIUVVILRSA-N

Isomeric SMILES

CN(CCCC(C1=CN(CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)N=O

Canonical SMILES

CN(CCCC(C1=CN(CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)N=O

Origin of Product

United States

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